molecular formula C9H11ClN2O B1284741 2-amino-4-chloro-N,N-dimethylbenzamide CAS No. 898541-55-4

2-amino-4-chloro-N,N-dimethylbenzamide

Cat. No. B1284741
CAS RN: 898541-55-4
M. Wt: 198.65 g/mol
InChI Key: UPJKRJFMMWCSOH-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-N,N-dimethylbenzamide is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and its interesting chemical properties. While the provided data does not directly discuss 2-amino-4-chloro-N,N-dimethylbenzamide, it does include information on closely related compounds that can offer insights into the chemical behavior and synthesis of similar amide structures.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including chlorination, oxidation, and ammonolysis. For instance, 2-amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with an overall yield of 62% and a purity of 99.6% after optimizing the reaction conditions . Another example is the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, which was characterized using various spectroscopic methods . These studies demonstrate the feasibility of synthesizing chlorinated benzamide derivatives with specific substituents, which could be extrapolated to the synthesis of 2-amino-4-chloro-N,N-dimethylbenzamide.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For example, the molecular structure of electrochemically generated 4-amino-2-aryl-2-oxazolines was confirmed by X-ray crystallographic analysis . Similarly, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and the compound was found to belong to the tetragonal system . These findings suggest that the molecular structure of 2-amino-4-chloro-N,N-dimethylbenzamide could also be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of benzamide derivatives is influenced by their substituents. For instance, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide shows that the nitro groups can be selectively reduced under hypoxic conditions, leading to various amine and hydroxylamine derivatives with different cytotoxicities . This indicates that the amino and chloro substituents on the benzamide ring can significantly affect the compound's chemical behavior and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. Density functional theory (DFT) calculations, as well as Hirshfeld surface analysis, have been used to investigate the electronic properties and intermolecular interactions of these compounds . For example, the antiproliferative activity of certain benzamide derivatives against various cancer cell lines has been linked to their molecular-electronic structure . These studies suggest that the physical and chemical properties of 2-amino-4-chloro-N,N-dimethylbenzamide could be similarly analyzed to predict its behavior in biological systems.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Amino-4-chloro-N,N-dimethylbenzamide has been explored in the field of chemical synthesis. For instance, Zhang Zho (2014) described its synthesis from 7-methylisatin, achieving a high yield and purity through a process involving chlorination, oxidation, and ammonolysis (Zhang Zho, 2014).
  • The compound has been used as an intermediate in the synthesis of other chemicals, such as Chloranthraniliprole, a notable example detailed by Zheng Jian-hong (2012) (Zheng Jian-hong, 2012).

Potential in Pharmacological Research

  • While specific applications in pharmacology for 2-amino-4-chloro-N,N-dimethylbenzamide are limited, related compounds have been explored for their potential medical applications. For example, D. Yung, E. Lo, and M. Vohra (1972) synthesized derivatives with potential antiarrhythmic properties, though these studies focused on slightly different compounds (D. Yung, E. Lo, M. Vohra, 1972).

Improvements in Synthesis Methods

  • Research by Lin Xue (2013) focused on improving the synthesis methods of compounds similar to 2-amino-4-chloro-N,N-dimethylbenzamide, which could indirectly contribute to the more efficient production of this compound as well (Lin Xue, 2013).

Reductive Chemistry Studies

  • The reductive chemistry of related compounds has been studied, as demonstrated by B. Palmer et al. (1995), providing insights that could be relevant to understanding the reductive behavior of 2-amino-4-chloro-N,N-dimethylbenzamide (B. Palmer, P. V. van Zijl, W. Denny, W. Wilson, 1995).

Miscellaneous Applications

properties

IUPAC Name

2-amino-4-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJKRJFMMWCSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588435
Record name 2-Amino-4-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898541-55-4
Record name 2-Amino-4-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-chloro-N,N-dimethylbenzamide
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